molecular formula C18H15ClN2O2S B2994501 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate CAS No. 1396861-20-3

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate

Cat. No.: B2994501
CAS No.: 1396861-20-3
M. Wt: 358.84
InChI Key: ICRVXINXTXKLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate is a synthetic chemical compound designed for research purposes, integrating a benzothiazole moiety and an azetidine ring within its structure. The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse pharmacological properties. Scientific studies have shown that benzothiazole derivatives can exhibit significant antimycobacterial activity, potentially functioning as inhibitors of essential enzymes like DprE1 in Mycobacterium tuberculosis . Furthermore, this heterocyclic system is a common feature in compounds investigated for anticonvulsant applications, with some derivatives demonstrating potent activity in maximal electroshock seizure (MES) tests . The azetidine (beta-lactam) ring is another pharmacologically significant component, well-known for its presence in antibiotics and its exploration in anticancer, anti-HIV, and antimalarial agent development . The specific spatial arrangement and electronic properties conferred by the 2-chlorophenylacetate ester group may influence the compound's bioavailability and binding affinity to biological targets. Researchers may find this compound valuable for probing new therapeutic avenues in infectious disease and central nervous system (CNS) disorder research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-14-6-2-1-5-12(14)9-17(22)23-13-10-21(11-13)18-20-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVXINXTXKLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃ClN₂OS
  • Molecular Weight : 280.77 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole moieties. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for several derivatives have been reported as follows:

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amineMCF-70.28
2-(5-((benzo[d]thiazol-.2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenolMCF-71.8

The compound's structure suggests it may inhibit key cellular pathways involved in cancer progression.

Acetylcholinesterase Inhibition

Another significant area of research is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structural motifs have demonstrated promising AChE inhibitory activity. For example, a study reported that derivatives with benzo[d]thiazole exhibited IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for cognitive disorders .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cancer cells and neurons, potentially leading to apoptosis in tumor cells and enhanced neurotransmission in neurodegenerative contexts.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. Preliminary results indicated that modifications to the benzo[d]thiazole ring significantly influenced the biological activity.
  • Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinity of the compound with AChE and other relevant targets. These studies are crucial for understanding how structural variations affect biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound is compared to three classes of analogues based on substituent motifs and biological relevance:

Compound Name/ID Core Structure Key Features Biological Activity Computational Insights
Target Compound Benzo[d]thiazole + azetidine ester Azetidine (4-membered ring), 2-chlorophenyl acetate Hypothesized antimicrobial/antiviral Predicted high stability due to azetidine’s ring strain and DFT-optimized HOMO-LUMO gap
2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone Benzo[d]thiazole + thioether Thioether linkage, β-keto-sulfone Intermediate for Michael/Knoevenagel reactions Not reported; Multiwfn analysis suggests strong electron delocalization in thioether
GLPG0974 Benzo[b]thiophene + azetidine Azetidine, 3-chlorobenzyl, butyric acid Short-chain fatty acid receptor modulator High binding affinity predicted via DFT-based electrostatic potential mapping
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole + fluorobenzoisoxazole Fluorine substitution, thiadiazole ring Moderate activity against B. subtilis Lower lipophilicity (logP) compared to target compound; reduced membrane permeability

Computational Analysis

  • Thermochemical Stability : Density-functional theory (DFT) calculations (B3LYP functional) predict the target compound’s stability (average absolute deviation ~2.4 kcal/mol for similar systems) .
  • Electron Localization : Multiwfn analysis of the benzothiazole ring shows strong electron-withdrawing character, stabilizing the ester group’s electrophilicity .
  • Lipophilicity : The 2-chlorophenyl group increases logP compared to fluorine-substituted thiadiazoles, suggesting superior bioavailability .

Research Findings and Implications

Structural Advantages : The azetidine ring’s conformational restriction may reduce off-target interactions compared to five- or six-membered heterocycles.

Synthetic Challenges : Azetidine’s ring strain requires careful optimization to avoid side reactions during esterification.

Q & A

Q. What are the optimal synthetic routes for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate?

Methodological Answer: The synthesis of benzothiazole-containing compounds often involves cyclocondensation or nucleophilic substitution. For the azetidine-3-yl ester core, a plausible route includes:

Formation of the benzothiazole moiety : React 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under basic conditions to generate the benzo[d]thiazol-2-yl scaffold .

Azetidine ring construction : Utilize a [2+2] cycloaddition or nucleophilic ring-opening of epoxides with benzothiazole derivatives to form the azetidine ring .

Esterification : Couple the azetidin-3-ol intermediate with 2-(2-chlorophenyl)acetic acid via Steglich esterification (DCC/DMAP) or acid chloride activation .

Q. Key Considerations :

  • Monitor reaction yields under varying temperatures (e.g., reflux in methanol for 20 hours achieved 82.3% yield in analogous syntheses ).
  • Use TLC or HPLC to track intermediate purity.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Employ orthogonal analytical techniques:

Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

Spectroscopy :

  • NMR : Confirm the benzothiazole (δ 7.2–8.5 ppm), azetidine (δ 3.5–4.5 ppm), and chlorophenyl (δ 6.8–7.4 ppm) signals.
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ expected for C₁₈H₁₄ClN₂O₂S: 365.0452).

X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related benzothiazole derivatives .

Data Interpretation : Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts ).

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the compound's mechanism of action in anticancer assays?

Methodological Answer:

In vitro cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ determination .

Target identification :

  • Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina, guided by benzothiazole-DNA interaction studies .
  • Enzyme inhibition assays : Measure activity against acetylcholinesterase or carbonic anhydrase isoforms, common targets for heterocyclic compounds .

Apoptosis studies : Use flow cytometry (Annexin V/PI staining) to assess cell death pathways.

Contradiction Management : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell line origins, incubation times).

Dose-response validation : Re-test the compound in parallel with positive controls (e.g., doxorubicin) to calibrate activity thresholds.

Computational modeling : Apply QSAR models to predict bioactivity trends and identify structural determinants of potency .

Orthogonal assays : Confirm results using alternative methods (e.g., ATP-based viability assays vs. resazurin reduction).

Case Study : Inconsistent IC₅₀ values for benzothiazoles may arise from differential solubility; use DMSO stock solutions at <0.1% v/v to avoid solvent toxicity .

Q. What methodologies are employed to study the environmental fate and biodegradation pathways?

Methodological Answer:

Environmental persistence :

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor byproduct formation.

Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.

Bioaccumulation potential : Calculate logP (e.g., estimated 4.44 for analogous esters ) and correlate with octanol-water partitioning coefficients.

Data Integration : Map degradation pathways using high-resolution mass spectrometry (HRMS-MSⁿ) to identify transient intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.